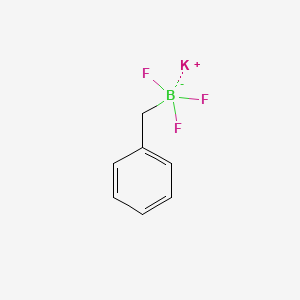

Potassium benzyltrifluoroborate

描述

Historical Context and Evolution of Organoboron Reagents in C-C and C-Heteroatom Bond Formation

The utility of organoboron compounds in synthesis has a rich history, with their application growing substantially since the mid-20th century. acs.org The pioneering work on hydroboration by Herbert C. Brown, which allows for the conversion of alkenes into alcohols, laid a critical foundation. wikipedia.org However, it was the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that truly revolutionized the field, establishing organoboron reagents as indispensable tools for the formation of C-C bonds. acs.org This reaction, along with other transition-metal-catalyzed cross-couplings, has become a mainstay in the synthesis of complex molecules, including pharmaceuticals and materials. acs.orgacs.org Over the years, a variety of organoboron reagents have been developed, including boranes, boronic acids, and boronate esters, each with its own set of applications and limitations. acs.orgrsc.org The continuous evolution of these reagents has been driven by the need for greater stability, functional group tolerance, and reactivity.

Significance of Organotrifluoroborates as Bench-Stable Boronic Acid Surrogates

Potassium organotrifluoroborates have gained widespread adoption as highly effective surrogates for boronic acids in a multitude of chemical reactions. sigmaaldrich.comwikipedia.org These tetracoordinated boron species exhibit a range of advantageous properties that address some of the inherent drawbacks of their boronic acid counterparts. sigmaaldrich.comacs.org

A primary advantage of potassium organotrifluoroborates is their exceptional stability towards air and moisture. wikipedia.orgnih.govnih.govresearchgate.net Unlike boronic acids, which can be susceptible to protodeboronation and dehydration to form boroxines, organotrifluoroborates are generally crystalline solids that can be stored indefinitely without special precautions. sigmaaldrich.comresearchgate.netorgsyn.org This inherent stability simplifies their handling and storage, making them more convenient for routine use in the laboratory. chem-station.comresearchgate.net

The crystalline nature of most potassium organotrifluoroborates facilitates their handling and purification. pitt.edu They are typically solids that can be easily weighed and transferred in air. chem-station.com Purification is often straightforward, commonly achieved through simple recrystallization, leading to high-purity reagents. orgsyn.orgpitt.edu This contrasts with some boronic acids, which can be challenging to purify due to their physical properties and stability issues.

Organotrifluoroborates have demonstrated remarkable versatility, participating in a broad spectrum of chemical reactions. nih.govacs.org While they are most renowned for their role in Suzuki-Miyaura cross-coupling reactions, their utility extends to other C-C bond-forming processes and beyond. nih.govnih.govacs.org The trifluoroborate moiety is stable to numerous reagents, allowing for chemical modifications on other parts of the molecule while preserving the carbon-boron bond for subsequent transformations. nih.gov This robustness expands their applicability in complex, multi-step syntheses. nih.gov

| Property | Organotrifluoroborates | Boronic Acids |

| Form | Crystalline solids pitt.edu | Often solids, can be amorphous |

| Air/Moisture Stability | High, bench-stable wikipedia.orgnih.govnih.govresearchgate.net | Variable, can be sensitive nsf.gov |

| Handling | Easy to handle in air chem-station.com | May require inert atmosphere |

| Purification | Often by recrystallization orgsyn.orgpitt.edu | Can be challenging |

Specific Focus on Potassium Benzyltrifluoroborate within the Organotrifluoroborate Class

Within the diverse family of organotrifluoroborates, this compound ([C₆H₅CH₂BF₃]K) has emerged as a particularly valuable reagent. sigmaaldrich.comcymitquimica.comfrontierspecialtychemicals.comcymitquimica.comscbt.com Its unique combination of stability and reactivity has led to its use in a variety of synthetic applications.

This compound exhibits a distinct reactivity profile that makes it well-suited for specific synthetic transformations. It serves as a key nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of diarylmethane structures. nih.govresearchgate.net This reaction is tolerant of a wide range of functional groups, providing an effective route to complex molecular architectures. nih.govresearchgate.net Beyond Suzuki couplings, this compound has been employed in other transformations, including oxidation reactions, Ritter-type amidations, and photo-allylations/benzylations of carbonyl compounds. sigmaaldrich.comsigmaaldrich.com It has also been utilized as a radical precursor in photoredox-catalyzed reactions. nih.gov This diverse reactivity underscores the utility of this compound as a versatile building block in modern organic synthesis. nih.gov

| Reaction Type | Role of this compound |

| Suzuki-Miyaura Coupling | Nucleophilic partner for C(sp²)-C(sp³) bond formation nih.govresearchgate.netnih.gov |

| Oxidation | Substrate for oxidation reactions sigmaaldrich.comsigmaaldrich.com |

| Ritter-type Amidation | Reagent in amidation with nitriles sigmaaldrich.comsigmaaldrich.com |

| Photo-allylation/benzylation | Benzyl (B1604629) source for carbonyl functionalization sigmaaldrich.comsigmaaldrich.com |

| Radical Reactions | Precursor to benzyl radicals nih.gov |

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of complex molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. The benzyl moiety is a common structural motif in numerous biologically active compounds and natural products. The ability to introduce this group efficiently and with high functional group tolerance is of paramount importance in medicinal chemistry and materials science. sigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, and this compound has proven to be an effective nucleophilic partner in these transformations. sigmaaldrich.commdpi.com Its utility lies in its capacity to deliver a benzyl group to an aryl or vinyl halide or triflate, leading to the formation of diarylmethanes and related structures. These motifs are central to the architecture of various pharmaceuticals. sigmaaldrich.com

The stability of this compound allows it to be carried through multiple synthetic steps before its crucial carbon-carbon bond-forming reaction, a testament to its role as a key intermediate. This contrasts with more reactive organometallic reagents that must be used immediately upon their preparation. nih.gov

Detailed Research Findings

The application of this compound as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of diarylmethanes has been a subject of considerable research. These reactions typically employ a palladium catalyst and a suitable base to facilitate the coupling of the benzyltrifluoroborate with various aryl halides.

Below are interactive tables summarizing the research findings for the Suzuki-Miyaura cross-coupling reactions involving a benzylating agent and an aryl halide. While the specific use of this compound as the nucleophile is the focus, for a comprehensive understanding, examples of the reverse reaction (benzyl halide with potassium aryltrifluoroborate) are also informative as they share similar mechanistic principles and highlight the versatility of the diarylmethane synthesis.

Table 1: Palladium-Catalyzed Cross-Coupling of Benzyl Bromide with Potassium Aryltrifluoroborates

| Entry | Aryltrifluoroborate | Product | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | Diphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 95 |

| 2 | Potassium 4-methylphenyltrifluoroborate | 4-Methyldiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 92 |

| 3 | Potassium 4-methoxyphenyltrifluoroborate | 4-Methoxydiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 85 |

| 4 | Potassium 4-chlorophenyltrifluoroborate | 4-Chlorodiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 78 |

| 5 | Potassium 3-methylphenyltrifluoroborate | 3-Methyldiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 88 |

Data sourced from a study on the cross-coupling of benzyl halides with potassium aryltrifluoroborates. sigmaaldrich.com

Table 2: Palladium-Catalyzed Cross-Coupling of Substituted Benzyl Chlorides with Potassium Phenyltrifluoroborate

| Entry | Benzyl Chloride | Product | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methylbenzyl chloride | 4-Methyldiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 89 |

| 2 | 4-Methoxybenzyl chloride | 4-Methoxydiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 91 |

| 3 | 4-Chlorobenzyl chloride | 4-Chlorodiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 82 |

| 4 | 2-Methylbenzyl chloride | 2-Methyldiphenylmethane | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 85 |

Data reflects the utility of various substituted benzyl halides in the synthesis of diarylmethanes. sigmaaldrich.com

These findings underscore the broad scope and high functional group tolerance of Suzuki-Miyaura reactions for synthesizing diarylmethane structures, which are prevalent in many biologically active molecules. The reliable performance of organotrifluoroborates in these transformations solidifies the position of this compound as a key synthetic intermediate.

属性

IUPAC Name |

potassium;benzyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDAVWURFVTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635652 | |

| Record name | Potassium benzyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-73-0 | |

| Record name | Potassium benzyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Benzyltrifluoroborate and Derivatives

Conventional Synthetic Routes for Organotrifluoroborates

Several general strategies have been developed for the synthesis of potassium organotrifluoroborates. These methods often involve the initial formation of an organoboron intermediate, which is then converted to the desired trifluoroborate salt.

Conversion from Boronic Acids via Potassium Bifluoride

A widely employed and convenient method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂). thieme-connect.comwikipedia.org This reaction is typically straightforward and provides the desired trifluoroborate salt in good yield. The process essentially protects the boronic acid moiety, rendering it more stable to air and moisture. wikipedia.orgorgsyn.org This increased stability allows for easier handling, purification, and storage. wikipedia.orgorgsyn.org

The general transformation can be represented as follows:

R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

This method is attractive due to the ready availability and low cost of potassium bifluoride. thieme-connect.com The reaction can be carried out in various solvents, and the resulting potassium organotrifluoroborate often precipitates from the reaction mixture, simplifying its isolation.

Transmetalation of Organolithium or Organomagnesium Reagents with Trialkylborates

Another important route to potassium organotrifluoroborates involves the transmetalation of organometallic reagents, such as organolithium or organomagnesium compounds, with trialkylborates. thieme-connect.com This process begins with the generation of a carbanion, which then reacts with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester intermediate. Subsequent treatment of this intermediate with potassium bifluoride furnishes the potassium organotrifluoroborate salt. organic-chemistry.org

The key steps are:

Formation of the Organometallic Reagent: R-X + 2 M → R-M + M-X (where M = Li or MgX)

Reaction with Trialkyl Borate: R-M + B(OR')₃ → R-B(OR')₃⁻ M⁺

Fluoridation: R-B(OR')₃⁻ M⁺ + KHF₂ → K[R-BF₃]

This method is particularly useful for synthesizing organotrifluoroborates that are not readily accessible from the corresponding boronic acids. The generation of the organometallic species can be achieved through various means, including the reaction of an organic halide with a metal or through deprotonation of an acidic proton.

Hydroboration of Alkynes or Alkenes Followed by Fluoridation

The hydroboration of unsaturated carbon-carbon bonds, such as those in alkynes and alkenes, provides a powerful tool for the synthesis of organoboranes, which can then be converted to potassium organotrifluoroborates. thieme-connect.combldpharm.com In this reaction, a boron-hydrogen bond adds across the multiple bond. The resulting organoborane can then be treated with potassium bifluoride to yield the corresponding organotrifluoroborate. bldpharm.comnih.gov

For alkynes, hydroboration typically proceeds in a syn-addition manner, leading to the formation of an alkenylborane. libretexts.orgmasterorganicchemistry.com The use of bulky hydroborating agents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can prevent a second hydroboration from occurring. libretexts.orgyoutube.com The subsequent reaction with KHF₂ provides the potassium alkenyltrifluoroborate. nih.gov

Similarly, the hydroboration of alkenes yields alkylboranes, which upon fluoridation with KHF₂, give potassium alkyltrifluoroborates. nih.gov This method offers excellent control over regioselectivity, with the boron atom typically adding to the less substituted carbon atom of the double bond (an anti-Markovnikov addition). libretexts.org

Specific Synthesis of Potassium Benzyltrifluoroborate

The general synthetic strategies for organotrifluoroborates can be applied to the specific preparation of this compound.

Preparation from Benzyl (B1604629) Sodium Bromide and Potassium Trifluoroborate

While not a commonly cited direct method, the principles of nucleophilic substitution could theoretically be applied. A more analogous and documented approach involves the reaction of an in-situ generated organometallic reagent with a boron source, followed by fluoridation. For instance, potassium halomethyltrifluoroborates have been synthesized by reacting n-butyllithium with dihalomethanes in the presence of a trialkyl borate, followed by treatment with KHF₂. nih.gov A similar strategy could be envisioned for benzyl derivatives, where a benzylmetallic species reacts with a suitable boron electrophile before the addition of KHF₂.

Synthesis of Functionalized Benzyltrifluoroborates

The synthesis of functionalized benzyltrifluoroborates can be achieved through several strategic approaches. These methods leverage the stability of the trifluoroborate group while allowing for chemical modifications on the organic part of the molecule.

A key strategy for introducing functionality into organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates. In these reactions, an electron-rich species, the nucleophile, attacks the carbon atom bonded to a halogen, displacing the halide leaving group. masterorganicchemistry.comwikipedia.orgkhanacademy.org This process allows for the formation of a new carbon-nucleophile bond.

Research has demonstrated that potassium azidoalkyltrifluoroborates can be synthesized with high efficiency from the corresponding haloalkyltrifluoroborates. nih.govacs.org For instance, the treatment of bromo- or iodomethyltrifluoroborate with sodium azide (B81097) (NaN₃) results in the formation of azide-containing potassium organotrifluoroborates in excellent yields. nih.govacs.org Specifically, potassium azidoalkyltrifluoroborates have been prepared from their halogenated precursors in 94–98% yields through this direct nucleophilic substitution. acs.orgnih.gov This reaction is a cornerstone for creating precursors for further functionalization, such as in click chemistry. nih.gov

For example, 2-, 3-, and 4-(chloromethyl)phenyltrifluoroborates react efficiently with sodium azide in dimethyl sulfoxide (B87167) (DMSO) at 80 °C. nih.gov This method highlights the utility of nucleophilic substitution for preparing functionalized benzyltrifluoroborate derivatives. Another example involves the alkylation of malononitrile (B47326) with potassium iodomethyltrifluoroborate, where the malononitrile anion acts as the nucleophile. nih.gov

Table 1: Nucleophilic Substitution of Halomethyltrifluoroborates

| Starting Material | Nucleophile | Product | Yield (%) |

| Potassium Iodomethyltrifluoroborate | Sodium Azide | Potassium Azidomethyltrifluoroborate | 94-98 |

| Potassium Bromomethyltrifluoroborate | Sodium Azide | Potassium Azidomethyltrifluoroborate | 94-98 |

| 4-(Chloromethyl)phenyltrifluoroborate | Sodium Azide | 4-(Azidomethyl)phenyltrifluoroborate | High |

| Potassium Iodomethyltrifluoroborate | Malononitrile Anion | Potassium 2,2-Dicyanoethyltrifluoroborate | 92 |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. youtube.com This reaction involves a 1,3-dipole (like an azide) reacting with a dipolarophile (like an alkyne) to form a cyclic product. youtube.comrsc.org In the context of organotrifluoroborates, this methodology is employed to create complex, functionalized molecules.

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a particularly effective method for synthesizing 1,2,3-triazoles. rsc.org Azide-containing potassium organotrifluoroborates, synthesized via nucleophilic substitution, serve as key substrates for these cycloaddition reactions. nih.gov When reacted with various alkynes in the presence of a copper(I) catalyst, these azidotrifluoroborates readily form 1,4-disubstituted organo- nih.govacs.orgCurrent time information in Bangalore, IN.-triazol-1-yl-trifluoroborates. nih.govacs.orgnih.gov This copper-catalyzed version is often referred to as a "click reaction" and is noted for its high regioselectivity and efficiency. nih.govyoutube.com

The reaction conditions are typically mild, and the resulting triazole-containing organotrifluoroborates are obtained in high yields, generally between 85% and 98%. acs.orgnih.gov This approach provides a versatile route to a wide array of functionalized organotrifluoroborates that can be used in organic synthesis, medicinal chemistry, and materials science. nih.gov

The synthesis of triazole-containing potassium organotrifluoroborates is a direct application of the 1,3-dipolar cycloaddition reaction. This method has been developed into a convenient one-pot synthesis, starting from haloalkyltrifluoroborates. acs.org

The process begins with the in-situ formation of the potassium azidoalkyltrifluoroborate from the corresponding haloalkyltrifluoroborate and sodium azide. nih.gov Without isolation, an alkyne and a copper(I) catalyst (such as CuI) are added to the reaction mixture. The subsequent 1,3-dipolar cycloaddition proceeds smoothly to yield the desired 1,4-disubstituted organo- nih.govacs.orgCurrent time information in Bangalore, IN.-triazol-1-yl-trifluoroborate. nih.govacs.org The reactions are generally carried out in DMSO at 80 °C. nih.gov

This facile and regioselective synthesis has been successfully applied to potassium azidomethyltrifluoroborate with a variety of alkynes. acs.org The resulting triazole products are stable, crystalline solids that are easily purified by recrystallization. acs.org The versatility of this method allows for the creation of a diverse library of triazole-functionalized organotrifluoroborates, which are valuable intermediates for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. rsc.org

Table 2: Synthesis of Triazole-Containing Organotrifluoroborates via Cycloaddition

| Azidotrifluoroborate | Alkyne | Catalyst | Product | Yield (%) |

| Potassium Azidomethyltrifluoroborate | Phenylacetylene | CuI | Potassium (1-((4-phenyl)-1H-1,2,3-triazol-1-yl)methyl)trifluoroborate | 98 |

| Potassium Azidomethyltrifluoroborate | 1-Hexyne | CuI | Potassium (1-((4-butyl)-1H-1,2,3-triazol-1-yl)methyl)trifluoroborate | 95 |

| Potassium Azidomethyltrifluoroborate | Ethyl Propiolate | CuI | Potassium (1-((4-(ethoxycarbonyl))-1H-1,2,3-triazol-1-yl)methyl)trifluoroborate | 85 |

| Potassium Ethynyl Trifluoroborate | 3-Azidopyrrolidine | N/A | Pyrrolidinyl Triazolyl Trifluoroborate | 70 |

Mechanistic Insights into Potassium Benzyltrifluoroborate Reactivity

Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is a critical step in many cross-coupling reactions, traditionally involving a two-electron process. However, the use of potassium benzyltrifluoroborate, especially in dual catalytic systems, has brought single-electron transmetalation to the forefront as a powerful alternative activation mode.

In contrast to conventional mechanisms, a single-electron transmetalation pathway is operative in photoredox/nickel dual catalytic systems. acs.org This approach circumvents the often slow and challenging transmetalation step observed in traditional cross-couplings, particularly for sp³-hybridized carbon centers. nih.gov In this dual catalytic cycle, a photocatalyst, upon excitation by light, oxidizes the this compound to generate a benzyl (B1604629) radical. acs.orgnih.gov This radical is then captured by a low-valent nickel complex. This process, involving the transfer of a single electron, constitutes a distinct mode of transmetalation that effectively couples the organoboron reagent with the transition metal catalyst.

Dual catalytic systems, particularly those combining a photoredox catalyst with a transition metal catalyst, leverage the concept of orthogonal reactivity. nih.gov This means that the two catalytic cycles operate independently without mutual inhibition. For instance, in a photoredox/nickel dual catalysis for the cross-coupling of benzyltrifluoroborates with aryl bromides, the photocatalyst is solely responsible for the single-electron oxidation of the trifluoroborate to generate the benzyl radical. acs.org Concurrently, the nickel catalyst undergoes its own cycle of oxidative addition to the aryl bromide and subsequent reductive elimination. The key intersection of these two orthogonal cycles is the capture of the photochemically generated benzyl radical by the Ni(I) or Ni(0) species, a step that precedes the final bond formation. nih.gov This controlled generation and consumption of the radical intermediate is a hallmark of these advanced catalytic systems. nih.gov

The single-electron transmetalation (SET) pathway offers significant advantages over the traditional two-electron mechanism characteristic of the Suzuki-Miyaura reaction. nih.govnih.gov The conventional pathway requires the formation of an organopalladium intermediate where both coupling partners are bound to the metal center before reductive elimination. This process can be sluggish, especially for sp³-hybridized organoboron reagents, often representing the rate-limiting step of the entire catalytic cycle. nih.gov The SET approach, as seen in photoredox/Ni dual catalysis, overcomes this barrier by generating a highly reactive radical intermediate that is readily captured by the transition metal. acs.orgnih.gov

| Feature | Traditional Two-Electron Mechanism (e.g., Suzuki-Miyaura) | Single-Electron Transmetalation (e.g., Photoredox/Ni Dual Catalysis) |

| Activation of Boron Reagent | Typically requires a base to form a more nucleophilic "ate" complex. | Oxidation via a photocatalyst or chemical oxidant to form a radical. nih.govthieme-connect.com |

| Nature of Transmetalation | A two-electron process involving the transfer of the organic group from boron to the metal center. | A single-electron process involving the capture of a carbon radical by the metal center. acs.orgnih.gov |

| Key Intermediate | Diorganopalladium(II) complex. nih.gov | Benzyl radical and a low-valent metal complex (e.g., Ni(I)). nih.gov |

| Rate-Limiting Step | Often the transmetalation step itself, especially for C(sp³)-B bonds. nih.gov | This limitation is generally circumvented. nih.gov |

| Reaction Driving Force | Reductive elimination from a high-valent metal center. | Radical capture followed by reductive elimination. nih.gov |

Radical Generation and Pathways

This compound is widely valued as a stable, solid precursor for generating benzyl radicals under oxidative conditions. nih.govnih.gov This capability is a cornerstone of its utility in modern synthetic methods, particularly in photoredox catalysis.

The generation of a benzyl radical from this compound is achieved through a single-electron transfer (SET) oxidation. thieme-connect.com The electron-rich nature of the trifluoroborate "ate" complex makes it susceptible to oxidation. thieme-connect.com This process can be initiated by various means, including transition metal oxidants, organic oxidants, or, most notably, an excited-state photocatalyst. nih.govthieme-connect.com Upon single-electron oxidation, the resulting unstable intermediate fragments, releasing the benzyl radical and boron trifluoride. This method has proven to be a versatile strategy for accessing carbon-centered radicals from stable organoboron precursors. nih.govnih.gov Studies have explored the use of non-metallic, organic oxidants such as tritylium (B1200429) tetrafluoroborate (B81430) and aminium salts as stoichiometric oxidants to generate these carbon-centered radicals. thieme-connect.com

This compound serves as an exemplary carbon radical precursor in the field of photoredox catalysis. nih.govnih.gov In a typical photoredox cycle, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state. acs.orgnih.govthieme-connect.com This highly oxidizing excited-state catalyst can then accept an electron from the this compound. nih.gov This event generates the benzyl radical and the reduced form of the photocatalyst. The transient benzyl radical is then free to engage in a variety of subsequent reactions, such as radical-radical couplings or addition to other molecules. nih.gov This catalytic generation of radicals under mild, light-mediated conditions has enabled the development of numerous novel carbon-carbon bond-forming reactions. acs.orgnih.gov

| Catalyst System | Reagent | Radical Generated | Subsequent Reaction Type |

| Organic Photocatalyst (e.g., 4CzIPN) | Acyl Azolium | Benzyl Radical | Radical-Radical Coupling nih.gov |

| Photoredox/Nickel Dual Catalysis | Aryl Bromide | Benzyl Radical | Cross-Coupling acs.orgnih.gov |

| Tritylium or Aminium Salt | TEMPO | Benzyl Radical | Radical Trapping thieme-connect.com |

Radical Addition to Unsaturated Systems

The generation of benzyl radicals from this compound opens pathways for their addition to various unsaturated systems. This reactivity is a cornerstone of its application in constructing complex molecular architectures. The benzyl radical, once formed, can readily participate in additions to olefins and other π-systems. wikipedia.org In photoredox-catalyzed processes, these additions can exhibit distinct selectivity, such as anti-Markovnikov hydroetherifications and hydroaminations when an olefin is oxidized and subsequently trapped by a nucleophile. wikipedia.org

Potassium trifluoroborates, including the benzyl variant, have been effectively utilized as radical precursors for conjugate addition reactions. nih.gov This process involves the 1,4-addition of the benzyl radical to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond at the β-position. Furthermore, the versatility of this radical reactivity is demonstrated in radical-radical coupling reactions. For instance, benzyl radicals derived from this compound can couple with persistent ketyl radicals generated from acyl azoliums, providing a novel route to tertiary alcohols and, subsequently, substituted ketones. nih.gov This highlights the ability of the benzyl radical to engage in bond formation with a variety of radical partners and unsaturated precursors.

A key example of this reactivity is the radical addition to potassium vinyltrifluoroborate, showcasing how a boron-containing radical acceptor can be engaged. researchgate.net This type of transformation underscores the broad utility of radicals derived from trifluoroborates in C-C bond-forming reactions with unsaturated partners.

Evidence for Radical Intermediates in Mechanistic Studies

Substantial evidence supports the involvement of radical intermediates in reactions utilizing this compound, particularly under photoredox conditions. The fundamental principle of photoredox catalysis involves single-electron transfer (SET) events that generate open-shell species. nih.govthieme-connect.com The successful application of dual photoredox/nickel catalysis to couple this compound with various partners is in itself strong evidence for a departure from traditional two-electron pathways, pointing towards a radical-based mechanism. thieme-connect.comnih.govnih.gov

More direct evidence comes from specific mechanistic experiments:

Competition Experiments: To highlight the unique activation mode, competition experiments have been conducted. For example, a reaction containing both this compound and potassium phenyltrifluoroborate under photoredox cross-coupling conditions demonstrated preferential reaction of the benzyl species, consistent with the relative ease of forming a stabilized benzylic radical compared to a phenyl radical. nih.gov

Stereochemical Outcomes: The stereoconvergent cross-coupling of a racemic secondary benzyltrifluoroborate to yield an enantioenriched product suggests the intermediacy of a planar benzylic radical. nih.gov The radical intermediate loses the stereochemical information of the starting material before engaging in the bond-forming step, allowing for the generation of a single enantiomer product under the influence of a chiral catalyst.

Radical Trapping: The proposed mechanisms often involve the trapping of the transient benzyl radical by a low-valent nickel complex. thieme-connect.com The viability of such radical transmetalation steps is a key feature of these unconventional cross-coupling reactions. nih.gov The controlled generation of these radicals enables their participation in dual catalytic systems, which would be incompatible with the conditions of traditional Suzuki-Miyaura couplings. nih.gov

Catalytic Cycle Elucidation

Photoredox Catalysis and Single-Electron Transfer (SET) Events

Photoredox catalysis is a powerful strategy for generating reactive intermediates through single-electron transfer (SET) processes initiated by visible light. wikipedia.orgnih.gov In the context of this compound, a photocatalyst, typically an iridium or ruthenium complex, absorbs a photon of light, promoting it to a long-lived, high-energy excited state. wikipedia.org This excited-state photocatalyst is both a stronger oxidant and a stronger reductant than its ground state.

The activation of this compound proceeds via an oxidative SET event. The excited photocatalyst ([PC]*) acts as a single-electron oxidant, abstracting an electron from the benzyltrifluoroborate anion. This oxidation is irreversible and results in the fragmentation of the trifluoroborate, releasing a benzyl radical, boron trifluoride (BF₃), and a fluoride (B91410) ion. thieme-connect.com

The sequence can be summarized as:

Excitation: Photocatalyst (PC) + hν (light) → [PC]*

SET Oxidation: [PC]* + C₆H₅CH₂BF₃K → [PC]⁻ + [C₆H₅CH₂BF₃]• + K⁺

Fragmentation: [C₆H₅CH₂BF₃]• → C₆H₅CH₂• + BF₃

This SET-based strategy provides a mild, room-temperature method for generating the key benzyl radical intermediate, circumventing the need for harsh reagents or high temperatures often associated with traditional organometallic reactions. researchgate.netnih.gov

Dual Photoredox/Nickel Catalytic Cycles

A highly effective strategy for utilizing the benzyl radical generated from this compound is through dual photoredox/nickel catalysis. This approach synergistically combines a photoredox cycle for radical generation with a nickel-catalyzed cross-coupling cycle. nih.govnih.govacs.orgacs.org This dual system overcomes the challenges of traditional cross-coupling with sp³-hybridized organoboron reagents, which often suffer from slow transmetalation rates. nih.gov

The generally accepted mechanism involves the interplay of two distinct catalytic cycles that are linked by SET events:

Photoredox Cycle: As described previously, an iridium photocatalyst absorbs light and oxidizes the this compound to generate a benzyl radical. The reduced photocatalyst is then regenerated by a SET event with a species from the nickel cycle. thieme-connect.com

Nickel Cycle: The cycle begins with a Ni(0) or Ni(I) species. An aryl halide partner undergoes oxidative addition to a Ni(0) complex to form an Ar-Ni(II)-X species. This Ni(II) intermediate then intercepts the benzyl radical generated by the photoredox cycle to form a high-valent Ar-Ni(III)-(CH₂Ph) intermediate. Subsequent reductive elimination releases the desired cross-coupled product (Ar-CH₂Ph) and regenerates a Ni(I) species. This Ni(I) complex is then reduced back to Ni(0) by the reduced photocatalyst, closing both catalytic loops. thieme-connect.comnih.gov

A prime example is the cross-coupling of 2-arylaziridines with potassium benzyltrifluoroborates, which proceeds via a dual photoredox/nickel-catalyzed mechanism to yield β-substituted amines. thieme-connect.comnih.gov

| Aryl Halide/Electrophile | This compound Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | This compound | 4-Benzylbenzonitrile | 89 | nih.gov |

| N-Tosyl-2-phenylaziridine | This compound | N-Tosyl-1,2-diphenylethan-1-amine | 70 | thieme-connect.com |

| Methyl 4-bromobenzoate | Potassium (4-methoxybenzyl)trifluoroborate | Methyl 4-(4-methoxybenzyl)benzoate | Not specified | nih.gov |

| N-Tosyl-2-(p-tolyl)aziridine | This compound | N-Tosyl-2-phenyl-1-(p-tolyl)ethan-1-amine | 60 | thieme-connect.com |

Nickel(I)/Nickel(III) Mechanistic Cycles

Within the framework of dual photoredox/nickel catalysis, the nickel component often operates through a Ni(I)/Ni(III) cycle, which is distinct from the more traditional Ni(0)/Ni(II) pathway. This unconventional cycle is particularly well-suited to accommodate the single-electron processes inherent to photoredox catalysis.

The key steps involving these oxidation states are:

Radical Capture: A Ni(I) or Ni(II) species traps the benzyl radical (C₆H₅CH₂•), which is generated externally by the photocatalyst. In the case of coupling with an aryl halide that has already undergone oxidative addition to Ni(0), the Ar-Ni(II)-X intermediate captures the radical. This step forms a high-valent organonickel(III) species, specifically [Ar-Ni(III)-(CH₂Ph)-X]. thieme-connect.com

Reductive Elimination: This Ni(III) intermediate then undergoes facile reductive elimination, forming the C(sp²)-C(sp³) bond of the product (Ar-CH₂Ph). This step reduces the nickel center by two electrons, from Ni(III) to Ni(I). thieme-connect.com

Regeneration: The resulting Ni(I) species is a key intermediate. It can then be reduced to the active Ni(0) catalyst by the reduced photocatalyst ([PC]⁻), thereby linking the two catalytic cycles. Alternatively, in some proposed cycles, the Ni(I) species itself can react with the aryl halide in an oxidative addition step. thieme-connect.com

Role of Ligands and Additives in Catalytic Efficiency

The efficiency and outcome of nickel-catalyzed reactions involving this compound are highly dependent on the choice of ligands and additives. These components play several critical roles in the catalytic cycle.

Ligands: Bidentate nitrogen-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), are frequently employed in these dual catalytic systems. nih.gov Ligands stabilize the nickel center in its various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), preventing catalyst decomposition (e.g., aggregation to inactive nickel black). They also modulate the electronic properties and steric environment of the nickel catalyst, which influences the rates of key steps like oxidative addition and reductive elimination. The choice of ligand can be critical for achieving high yields and selectivity. thieme-connect.combeilstein-journals.org

Additives: Various additives are often necessary to ensure smooth and efficient catalysis.

Bases: While many photoredox/nickel couplings are designed to be base-free, some protocols employ a mild, non-nucleophilic base like 2,6-lutidine. nih.gov This can help to neutralize any acidic byproducts generated during the reaction.

Solubilizing Agents: The solubility of potassium salts like this compound can be limited in organic solvents. Additives such as 18-crown-6 (B118740) have been used to chelate the potassium cation, increasing the salt's solubility and the concentration of the active trifluoroborate anion in solution. acs.org Maintaining a homogeneous reaction mixture is crucial for efficient light penetration and catalysis. acs.org

Co-catalysts/Reductants: In some systems, the photocatalyst and nickel complex are the only necessary catalytic components. The interplay between them is sufficient to turn over both cycles.

The systematic screening of ligands, solvents, and additives is a common practice to optimize reaction conditions for specific substrates, as demonstrated in the development of cross-couplings between trifluoroborates and alkyl halides. nih.gov

| Component | Example | Function | Reference |

|---|---|---|---|

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Stabilizes Ni intermediates; modulates redox potential and steric environment. | nih.gov |

| Additive (Base) | 2,6-Lutidine | Acts as a mild, non-nucleophilic base to neutralize acidic byproducts. | nih.gov |

| Additive (Solubilizer) | 18-crown-6 | Increases solubility of potassium trifluoroborate salts in organic solvents. | acs.org |

| Ligand | Phosphine Ligands | Stabilize regenerated zero-valent nickel species. | beilstein-journals.org |

Applications of Potassium Benzyltrifluoroborate in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Potassium benzyltrifluoroborate serves as an effective coupling partner in several key cross-coupling processes.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. This compound has proven to be an excellent nucleophilic partner in this reaction. Its utility stems from its stability to air and moisture, which contrasts with the often-sensitive nature of other organoboron reagents.

In a typical Suzuki-Miyaura reaction, this compound couples with aryl or vinyl halides and triflates to afford the corresponding benzylated products. The reaction is generally catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers. Buchwald and Fu have developed highly active and general palladium catalyst systems, such as those based on the SPhos ligand, that are effective for the coupling of this compound with a wide range of electrophiles.

A significant advantage of using this compound is its ability to participate in couplings with sterically hindered substrates. For instance, the coupling of this compound with hindered aryl chlorides can proceed in high yields where other organoboron reagents might fail. The reaction conditions are often mild, making it compatible with a variety of functional groups.

| Catalyst System | Electrophile | Product | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Aryl Chloride | Benzylated Arene | High | |

| Pd(dba)₂ / P(t-Bu)₃ | Aryl Bromide | Benzylated Arene | 80-95 | |

| PdCl₂(dppf) | Aryl Triflate | Benzylated Arene | 75-90 |

The advent of photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive chemical transformations. In combination with nickel catalysis, this dual catalytic system provides a powerful platform for the formation of C(sp³)–C(sp²) bonds, a challenging but highly desirable transformation. This compound has been extensively utilized as a benzyl (B1604629) source in these reactions.

The photoredox/nickel dual-catalyzed cross-coupling of this compound with aryl halides allows for the direct formation of a C(sp³)–C(sp²) bond. In this process, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with the this compound to generate a benzyl radical.

The generated benzyl radical then enters the nickel catalytic cycle. It combines with a low-valent nickel(0) or nickel(I) species to form a high-valent nickel intermediate. This intermediate subsequently undergoes reductive elimination with the aryl halide to furnish the benzylated arene product and regenerate the active nickel catalyst. This methodology is particularly advantageous as it often proceeds under mild, room-temperature conditions and exhibits excellent functional group tolerance.

| Photocatalyst | Nickel Catalyst | Aryl Halide | Product | Yield (%) | Reference |

| Ir(ppy)₃ | NiCl₂·glyme | Aryl Bromide | Benzylated Arene | 70-95 | |

| Ru(bpy)₃Cl₂ | NiBr₂·diglyme | Aryl Iodide | Benzylated Arene | 65-90 | |

| 4CzIPN | NiCl₂(dme) | Aryl Chloride | Benzylated Arene | 60-85 |

Expanding the scope of photoredox/nickel dual catalysis, this compound can be effectively coupled with borylated aryl bromides. This reaction is significant as it allows for the late-stage benzylation of molecules that already contain a boronic acid or ester functionality, which can be used for subsequent transformations.

The mechanism is believed to proceed similarly to the coupling with simple aryl halides, involving the light-induced generation of a benzyl radical from the this compound. This radical then enters the nickel catalytic cycle, ultimately coupling with the borylated aryl bromide to yield the benzylated and borylated product. The presence of the boryl group is well-tolerated under the mild reaction conditions.

| Photocatalyst | Nickel Catalyst | Substrate | Product | Yield (%) | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | Borylated Aryl Bromide | Benzylated Borylated Arene | 60-80 |

A novel application of this compound in photoredox/nickel dual catalysis is its reaction with 2-arylaziridines to synthesize valuable β-substituted amines. This transformation involves the ring-opening of the aziridine (B145994) and subsequent benzylation.

The reaction is initiated by the photocatalytic generation of a benzyl radical from this compound. This radical then adds to the 2-arylaziridine, which is activated by the nickel catalyst. This process leads to the formation of a ring-opened intermediate that, after a series of steps involving the nickel catalyst, yields the desired β-arylethylamine derivative. This method provides a direct route to these important structural motifs, which are prevalent in pharmaceuticals and natural products.

| Photocatalyst | Nickel Catalyst | Aziridine | Product | Yield (%) | Reference |

| Ir(ppy)₃ | NiBr₂·diglyme | N-Tosyl-2-arylaziridine | β-Benzylated Amine | 65-85 | |

| Ru(bpy)₃Cl₂ | NiCl₂·glyme | N-Boc-2-arylaziridine | β-Benzylated Amine | 60-80 |

This compound can also be employed in the synthesis of α-alkoxyketones through a photoredox/nickel dual-catalyzed cross-coupling with acyl chlorides. This reaction showcases the versatility of the benzyl radical generated from the trifluoroborate salt.

In this transformation, the photogenerated benzyl radical is trapped by an acyl chloride in the presence of a nickel catalyst. The reaction proceeds through a nickel-acyl intermediate, which then couples with the benzyl radical. Subsequent functionalization, often involving an alcohol present in the reaction mixture, leads to the formation of the α-alkoxyketone product. This method offers a direct and efficient pathway to this class of compounds, which are valuable building blocks in organic synthesis.

| Photocatalyst | Nickel Catalyst | Acyl Chloride | Product | Yield (%) | Reference |

| Ir(ppy)₃ | NiCl₂·glyme | Aromatic Acyl Chloride | α-Alkoxyketone | 60-75 |

Photoredox/Nickel Dual Catalyzed Cross-Couplings

Cross-Coupling with Acetenyl Ketones

The cross-coupling of this compound with acetenyl ketones represents a potential pathway for the synthesis of α,β-unsaturated ketones bearing a benzyl group. While direct, detailed studies on this specific reaction are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions suggest its feasibility. In analogous reactions, potassium alkynyltrifluoroborates have been successfully coupled with aryl halides and triflates, demonstrating the utility of organotrifluoroborates in forming carbon-carbon bonds with sp-hybridized carbons. organic-chemistry.org The mechanism for such a reaction would likely involve the oxidative addition of a palladium(0) catalyst to the acetenyl ketone, followed by transmetalation with this compound and subsequent reductive elimination to yield the desired product.

Electrochemical Cross-Coupling Reactions

Electrosynthesis has been recognized as a sustainable and powerful tool in organic chemistry, and this compound has proven to be an effective coupling partner in several electrochemical transformations.

A significant advancement in carbon-carbon bond formation is the nickel-catalyzed electrochemical cross-coupling of C(sp2) and C(sp3) centers. bohrium.comnih.govbohrium.com This reaction utilizes bench-stable this compound as the nucleophilic C(sp3) source and aryl or β-styrenyl halides as electrophiles. nih.gov The reaction is typically carried out in an undivided cell under ambient conditions, employing a non-precious nickel catalyst system, such as NiCl2•glyme with a polypyridine ligand. nih.gov This methodology has a broad substrate scope, with over 50 examples demonstrating good to excellent yields. nih.govresearchgate.net The reaction has also been successfully scaled up to the gram scale using a flow-cell electrolyzer, highlighting its potential for industrial applications. bohrium.comnih.gov Mechanistic studies suggest that the reaction proceeds through an unconventional radical transmetalation pathway. bohrium.comnih.gov

Table 1: Examples of Ni-Catalyzed Electrochemical C(sp2)-C(sp3) Coupling

| Aryl/Vinyl Halide | This compound Derivative | Product | Yield (%) | Reference |

| Methyl 4-bromobenzoate | This compound | Methyl 4-benzylbenzoate | 74-86 | nih.gov |

| 4-Chlorobenzonitrile | This compound | 4-Benzylbenzonitrile | 74-86 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | This compound | 1-Benzyl-4-(trifluoromethyl)benzene | 74-86 | nih.gov |

| 1-Chloro-4-methoxybenzene | This compound | 1-Benzyl-4-methoxybenzene | 46 | nih.gov |

| β-Bromostyrene | This compound | (E)-1,3-Diphenylprop-1-ene | 65 | nih.gov |

Convergent paired electrosynthesis is an energy-efficient method where both the anodic and cathodic processes contribute to the formation of the final product. nih.gov Nickel catalysis has been instrumental in enabling convergent paired electrolysis for the direct arylation of benzylic C-H bonds, a reaction where this compound can be conceptually involved as a precursor to the key benzylic species. nih.gov In such a system, the two reactive intermediates are generated at opposite electrodes and then coupled by a nickel catalyst. nih.gov This approach allows for the formation of a diverse set of diarylmethanes, which are important structural motifs in medicinal and materials chemistry. nih.gov The use of a metal catalyst like nickel is crucial as it facilitates the cross-coupling of intermediates that may not have matched redox potentials, a common limitation in traditional paired electrosynthesis. nih.gov

Copper-Catalyzed Oxidative Heck Reactions with Vinylarenes

This compound can participate in copper-catalyzed oxidative Heck-type reactions with vinylarenes. This reaction is catalyzed by a system composed of Cu(OTf)2 and 1,10-phenanthroline, with MnO2 serving as the stoichiometric oxidant. Evidence suggests the involvement of an alkyl radical intermediate in this transformation. This methodology provides a valuable route for the formation of new carbon-carbon bonds under oxidative conditions.

Three-Component Carboamination of Styrenes

The three-component carboamination of styrenes is a powerful method for the synthesis of functionalized amines from readily available starting materials. While studies often utilize alkylboronic acids, this compound can serve as a suitable precursor for the benzyl radical in this transformation. The reaction involves the copper-catalyzed combination of a vinylarene, an amine, and the organoboron reagent. The process is initiated by the in-situ generation of a benzyl radical from the this compound via single-electron oxidation. This radical then adds to the styrene, creating a resonance-stabilized benzylic radical intermediate. Subsequent C-N bond formation, mediated by a copper intermediate, yields the desired carboamination product. This method allows for the direct and scalable synthesis of a wide variety of benzylic amines.

Benzylation and Related Alkylation Reactions

This compound is an excellent reagent for benzylation and other alkylation reactions, most notably in the context of the Suzuki-Miyaura cross-coupling reaction. These organotrifluoroborates are stable, crystalline solids that are often easier to handle than the corresponding boronic acids.

The palladium-catalyzed Suzuki-Miyaura reaction of this compound with aryl and heteroaryl chlorides provides an efficient route to diarylmethanes. This reaction can be carried out in aqueous media, and phosphine-free catalyst systems have been developed. For instance, a palladacycle derived from 4-hydroxyacetophenone oxime or simple Pd(OAc)2 can be used as precatalysts with K2CO3 as the base. nih.gov

Furthermore, potassium benzyltrifluoroborates have been successfully coupled with alkenyl bromides using a PdCl2(dppf)·CH2Cl2 catalyst and Cs2CO3 as the base in an aqueous toluene (B28343) solvent system. nih.gov This reaction tolerates a variety of functional groups on the organotrifluoroborate. nih.gov

Photo-allylation/Photo-benzylation of Carbonyl Compounds

This compound serves as an effective precursor for the photo-benzylation of carbonyl compounds. nih.govnrochemistry.com This process is typically initiated by the photoexcitation of the carbonyl compound, which then participates in a single-electron transfer (SET) event with the benzyltrifluoroborate. The resulting benzyl radical can then add to the ground-state carbonyl compound. While specific studies detailing the photo-benzylation using this compound are noted, the general mechanism for such transformations provides insight. For instance, the photochemical alkylation of ketones can be achieved through a visible-light-mediated radical approach. nih.gov This process often involves the generation of a radical from an alkyl precursor, which then adds to a silyl (B83357) enol ether derived from the ketone. nih.gov

In a typical photo-benzylation reaction, the carbonyl compound is irradiated with light, promoting it to an excited state. This excited species is a sufficiently strong oxidant to accept an electron from the this compound, leading to the formation of a benzyl radical and the regeneration of the ground-state carbonyl compound. The benzyl radical then adds to another molecule of the ground-state carbonyl compound, forming a new carbon-carbon bond and a ketyl radical, which upon workup yields the benzylated alcohol product.

Table 1: Representative Photochemical Alkylation of Ketones

| Entry | Silyl Enol Ether | Alkyl Halide | Product | Yield (%) |

| 1 | Trimethylsilyl enol ether of cyclohexanone | 1-iodododecane | 2-dodecylcyclohexanone | 70 |

| 2 | Trimethylsilyl enol ether of acetophenone | 1-iodododecane | 1-phenyl-2-dodecanone | 65 |

| 3 | Trimethylsilyl enol ether of cyclopentanone | 1-iodohexane | 2-hexylcyclopentanone | 72 |

This table illustrates the general reactivity for photochemical alkylation of ketones, a process mechanistically related to photo-benzylation with this compound. nih.gov

Visible-Light-Promoted Alkylation of Imines

A mild, redox-neutral method for the alkylation of imines using potassium organotrifluoroborates, including the benzyl derivative, has been developed. nrochemistry.comwikipedia.org This reaction proceeds under visible light photoredox conditions at approximately 30 °C. The process utilizes a photocatalyst, often an iridium or ruthenium complex, which, upon excitation by visible light, mediates the formation of an alkyl radical from the organotrifluoroborate through a single-electron-transfer (SET) event. nrochemistry.com This benzyl radical then adds to the imine to form a stabilized α-amino radical, which is subsequently reduced and protonated to afford the final amine product. This method is applicable to primary, secondary, and tertiary alkyltrifluoroborates, providing the corresponding alkylated amine products in moderate to good yields. nrochemistry.comwikipedia.org

Table 2: Visible-Light-Promoted Alkylation of Benzalaniline with Various Potassium Organotrifluoroborates

| Entry | Organotrifluoroborate (R-BF₃K) | Product | Yield (%) |

| 1 | This compound | N-(1,2-diphenylethyl)aniline | 75 |

| 2 | Potassium n-butyltrifluoroborate | N-(1-phenylpentyl)aniline | 68 |

| 3 | Potassium isopropyltrifluoroborate | N-(1-phenyl-2-methylpropyl)aniline | 80 |

| 4 | Potassium t-butyltrifluoroborate | N-(1-phenyl-2,2-dimethylpropyl)aniline | 55 |

Data synthesized from findings on visible-light-promoted alkylation of imines. nrochemistry.com

Radical-Radical Cross-Coupling with Carbonyl Compounds for Sterically Hindered Alcohols

This compound is utilized in the synthesis of sterically hindered alcohols through a visible-light-catalyzed radical-radical cross-coupling reaction with carbonyl compounds. lidsen.com This method employs an organic dye, such as 4CzIPN, as a photocatalyst and operates without the need for external oxidants or reductants. In this process, the excited state of the photocatalyst oxidizes the benzyltrifluoroborate to generate a benzyl radical. Concurrently, the boron trifluoride generated in this step acts as a Lewis acid, activating the carbonyl compound and lowering its reduction potential. lidsen.com This facilitates the reduction of the carbonyl compound to a ketyl radical. The subsequent coupling of the transient benzyl radical and the persistent ketyl radical, a phenomenon known as the persistent radical effect, leads to the formation of various sterically hindered alcohols. nih.govlidsen.com This dual role of benzyltrifluoroborates enables the reaction of aldehydes, ketones, diketones, and keto esters. lidsen.com

Alkylation of Aldehydes and Ketones

This compound can be used for the alkylation of aldehydes and ketones through photoinduced radical addition. libretexts.org One protocol describes the radical alkylation of aldehydes with potassium alkyltrifluoroborates under visible light irradiation without the need for a photocatalyst. The reaction is believed to proceed through the formation of a complex between the aldehyde and a difluoroalkylborane, which is generated from the trifluoroborate in the presence of a Lewis acid. This complexation is thought to be a key factor in the reaction's efficiency. libretexts.org The process involves the generation of a benzyl radical from the this compound, which then adds to the carbonyl carbon of the aldehyde or ketone.

Furthermore, rhodium-catalyzed cross-coupling reactions of aldehydes with potassium organotrifluoroborates provide a direct route to ketones. This reaction involves a formal activation of the aldehyde C-H bond and is thought to proceed via a Heck-type mechanism. researchgate.net

Functional Group Transformations and Derivatizations

Beyond C-C bond formation, this compound is a useful substrate for various functional group transformations, expanding its synthetic utility.

Oxidation Reactions of Organotrifluoroborates

Organotrifluoroborates, including this compound, can be readily oxidized to the corresponding alcohols or phenols. nih.gov A particularly efficient method utilizes Oxone® as the oxidant. nih.gov This method is notable for its rapid reaction times and high yields. For example, the oxidation of this compound to benzyl alcohol was completed in just two minutes, affording the product in 99% yield. nih.gov The reaction is tolerant of a wide range of functional groups on aryl, heteroaryl, alkenyl, and alkyl trifluoroborates. nih.gov In the case of secondary alkyltrifluoroborates, the oxidation has been shown to be completely stereospecific. nih.gov

Table 3: Oxidation of Various Potassium Organotrifluoroborates with Oxone®

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | This compound | Benzyl alcohol | 2 | 99 |

| 2 | Potassium 4-(benzyloxy)phenyltrifluoroborate | 4-(Benzyloxy)phenol | 2 | 97 |

| 3 | Potassium 4-(methoxycarbonyl)phenyltrifluoroborate | Methyl 4-hydroxybenzoate | 2 | 99 |

| 4 | Potassium phenyltrifluoroborate | Phenol | 2 | 98 |

Data sourced from a study on the oxidation of organotrifluoroborates via Oxone®. nih.gov

Ritter-type Amidation with Nitriles

This compound is a potential substrate for Ritter-type amidation reactions with nitriles to form N-benzyl amides. nih.govnrochemistry.com The classical Ritter reaction involves the generation of a stable carbocation, which is then trapped by a nitrile. wikipedia.orgCurrent time information in Bangalore, IN. The resulting nitrilium ion is subsequently hydrolyzed to yield the corresponding amide. Current time information in Bangalore, IN. Given the stability of the benzyl cation, it is plausible that under strongly acidic conditions, this compound can serve as a precursor to this cation. The reaction would be initiated by the protonation and subsequent cleavage of the carbon-boron bond to generate the benzyl carbocation. This electrophilic intermediate would then be attacked by the lone pair of electrons on the nitrile's nitrogen atom. The final step would be the hydrolysis of the resulting nitrilium salt to furnish the N-benzyl amide. While this application is noted, detailed studies specifically employing this compound in this context are not widely documented in peer-reviewed literature, but the mechanistic principles of the Ritter reaction support this possibility. wikipedia.orgCurrent time information in Bangalore, IN.

Stereoselective Nucleophilic Addition

This compound serves as a precursor to nucleophilic benzyl species in stereoselective addition reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in creating chiral centers, a crucial aspect in the synthesis of pharmaceuticals and other biologically active molecules. The trifluoroborate moiety, while generally stable, can be activated under specific conditions to generate a reactive benzyl nucleophile that adds to electrophiles, such as aldehydes and imines, with a high degree of stereocontrol. The stereochemical outcome of these additions is often influenced by the choice of catalyst, ligands, and reaction conditions, allowing for the selective formation of desired stereoisomers.

Conversion to Organic Bromides

While potassium organotrifluoroborates are renowned for their role as nucleophilic partners in cross-coupling reactions, their conversion to other functional groups, such as organic bromides, highlights their synthetic utility. This transformation provides an alternative pathway to access benzyl bromides, which are themselves important building blocks in organic synthesis. The conversion typically involves the use of a suitable bromine source and can be achieved under conditions that are tolerant of various functional groups, thus expanding the synthetic routes available from the parent trifluoroborate.

Late-Stage Functionalization Strategies

Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step of the synthesis, is a powerful strategy in medicinal chemistry and drug discovery. nih.gov this compound and its derivatives are valuable tools in this context. Their stability allows them to be carried through multiple synthetic steps before being activated for a final carbon-carbon bond formation. This approach enables the rapid diversification of complex molecular scaffolds, allowing for the efficient generation of analogue libraries for structure-activity relationship studies. The use of this compound in late-stage functionalization often involves palladium-catalyzed cross-coupling reactions, where the benzyl group is transferred to an aryl or vinyl halide or triflate on the complex substrate.

Applications in Complex Molecule Synthesis

The utility of this compound extends to the synthesis of complex and biologically relevant molecular frameworks. Its ability to participate in sophisticated reaction cascades and multicomponent reactions makes it a key reagent for constructing intricate architectures.

Synthesis of 2-Benzyl-3,4-dihydronaphthalenes via Oxidative Radical Opening/Cyclization

A notable application of this compound is in the synthesis of 2-benzyl-3,4-dihydronaphthalenes. A copper-catalyzed oxidative radical ring-opening and cyclization of methylenecyclopropanes with potassium benzyltrifluoroborates has been developed. researchgate.net In this process, a copper(I) catalyst is oxidized to a copper(II) species, which then reacts with the this compound. researchgate.net This methodology proceeds under oxidative conditions, often employing an oxidant like di-tert-butyl peroxide (DTBP), and furnishes the dihydronaphthalene products in good yields. researchgate.net This reaction showcases the ability of this compound to generate benzyl radicals that can engage in complex cyclization cascades.

Table 1: Copper-Catalyzed Synthesis of 2-Benzyl-3,4-dihydronaphthalenes

| Entry | Methylenecyclopropane | This compound | Yield (%) |

|---|---|---|---|

| 1 | Substrate A | This compound | 89 |

| 2 | Substrate B | 4-Methylbenzyltrifluoroborate | 85 |

Diversification Potential in Trifunctional Lynchpin Elaboration

The concept of a "trifunctional lynchpin" refers to a molecule that can be sequentially functionalized at three different points, allowing for the rapid assembly of diverse and complex structures. While specific examples detailing the use of this compound as a trifunctional lynchpin are not extensively documented in the provided search results, its inherent functionality suggests significant potential in this area. The benzyl group itself can be functionalized, the trifluoroborate can be converted to other groups, and the aromatic ring can undergo electrophilic substitution, providing three handles for diversification. This latent trifunctionality makes it an attractive building block for combinatorial chemistry and the synthesis of molecular libraries.

Access to β-Substituted Amines

Potassium organotrifluoroborates, including the benzyl derivative, are instrumental in the synthesis of β-substituted amines. These motifs are prevalent in many biologically active compounds. One strategy involves the conjugate addition of amines to α,β-unsaturated systems that bear a trifluoroborate group. For instance, alkynone β-trifluoroborates have been shown to be effective reagents for the amine-specific "click" conjugation, leading to the formation of β-amino vinylboron compounds. nih.gov While this example uses a different organotrifluoroborate, the principle can be extended to reactions where a benzyl group is incorporated into the final β-substituted amine product through various synthetic routes starting from this compound.

Catalytic Systems and Methodologies Employing Potassium Benzyltrifluoroborate

Photoredox Catalysis

Photoredox catalysis leverages visible light to initiate single-electron transfer (SET) processes, enabling the activation of stable molecules like potassium benzyltrifluoroborate. nih.govacs.org This strategy offers a controlled and mild pathway to generate highly reactive radical intermediates. nih.govnih.gov The core principle involves a photocatalyst that, upon absorption of light, reaches an excited state with altered redox potentials, allowing it to oxidize the trifluoroborate salt. nih.gov

Iridium-Based Photocatalysts

Iridium complexes are highly effective photocatalysts for the activation of potassium organotrifluoroborates due to their favorable photophysical properties, including long-lived excited states and suitable redox potentials. nih.gov In dual catalytic systems that combine an iridium photocatalyst with a nickel co-catalyst, this compound can be effectively used in cross-coupling reactions. nih.govresearchgate.net

The general mechanism proceeds via an oxidative fragmentation pathway. The iridium photocatalyst, such as Ir(dF(CF3)ppy)2(bpy), absorbs visible light and enters an excited state. researchgate.net This excited species is a potent oxidant capable of engaging in a single-electron transfer (SET) with the this compound. This oxidation event leads to the fragmentation of the trifluoroborate, generating a benzyl (B1604629) radical. This radical can then participate in subsequent bond-forming steps, for instance, by coupling with an organonickel intermediate in a dual catalytic cycle. nih.govresearchgate.net This approach has been successfully applied to forge new C(sp³)–C(sp²) bonds under mild, room-temperature conditions. nih.gov

| Component | Example | Function |

|---|---|---|

| Organotrifluoroborate | This compound | Benzyl radical precursor |

| Photocatalyst | Ir(dF(CF3)ppy)2(bpy) | Absorbs visible light and initiates SET |

| Cross-Coupling Catalyst | Ni(COD)₂ with a ligand | Participates in the C-C bond-forming cross-coupling cycle |

| Coupling Partner | Aryl Bromide | Source of the aryl group |

| Light Source | Blue LEDs | Energy source to excite the photocatalyst |

Organic Dye Photocatalysts (e.g., 4Cz-IPN, Eosin Y, Acridinium (B8443388) Catalysts)

As an alternative to expensive and rare iridium and ruthenium catalysts, various organic dyes have been developed and employed as efficient, low-cost photocatalysts. nih.govacs.org These metal-free catalysts can also facilitate the single-electron oxidation of potassium alkyltrifluoroborates, including benzyltrifluoroborate, to generate carbon-centered radicals. nih.govnih.gov

4Cz-IPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) has been utilized to catalyze the radical-radical coupling of benzylic potassium trifluoroborates. nih.gov The proposed mechanism involves the excitation of 4Cz-IPN by blue light. The excited photocatalyst then oxidizes the this compound to release a transient benzyl radical. The resulting photocatalyst radical anion reduces the coupling partner, generating a second radical species, and the two radicals then combine to form the final product. nih.gov This method provides a metal-free route to construct new C-C bonds. nih.gov

| Parameter | Condition |

|---|---|

| Photocatalyst | 4Cz-IPN |

| Substrate | This compound |

| Solvent | MeCN (Acetonitrile) |

| Light Source | Blue Light |

Eosin Y , an inexpensive and widely available dye, serves as an effective photoredox catalyst for reactions involving potassium alkyltrifluoroborates. nih.govacs.org Upon irradiation with visible light, Eosin Y is promoted to a long-lived triplet state which can oxidize the trifluoroborate to form an alkyl radical. This radical can then be trapped in various ways, such as through addition-elimination pathways with alkenyl sulfones. nih.gov

Acridinium catalysts , such as 9-mesityl-10-methylacridinium (B1239669) (Mes-Acr⁺), are powerful organic photoredox catalysts. acs.org The Fukuzumi acridinium catalyst, upon visible light activation, can oxidize potassium alkyltrifluoroborates to generate alkyl radicals, which can then be used in transformations like cyanation by trapping the radical with a cyanide source such as tosyl cyanide. nih.govacs.org

Transition Metal Catalysis

Beyond its use in photoredox catalysis, this compound is a competent coupling partner in transition metal-catalyzed reactions, most notably those involving nickel. These systems often operate through mechanisms distinct from traditional two-electron cross-coupling pathways.

Nickel Catalysis

Nickel catalysis has become increasingly important for C-C bond formation due to its unique reactivity compared to palladium and its lower cost. researchgate.net Nickel catalysts can activate a wide range of electrophiles and are particularly effective in reactions involving radical intermediates, making them ideal partners for use with this compound.

Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂, is a common and widely used precatalyst for generating the active Ni(0) species required for catalytic cycles. researchgate.net However, its use often requires an inert atmosphere due to its sensitivity. researchgate.net In dual photoredox/nickel catalytic systems, Ni(COD)₂ is frequently used as the nickel source. nih.gov The catalytic cycle for a C(sp³)–C(sp²) cross-coupling typically involves the oxidative addition of an aryl halide to the Ni(0) complex to form a Ni(II) intermediate. Concurrently, the photocatalyst generates a benzyl radical from this compound. This radical is then captured by the Ni(II) species in a process sometimes referred to as single-electron transmetalation, forming a high-valent Ni(III) intermediate. dntb.gov.uaacs.org Reductive elimination from this intermediate furnishes the C-C coupled product and regenerates a Ni(I) species, which can re-enter the catalytic cycle. dntb.gov.ua

While effective, studies have shown that the cyclooctadiene (COD) ligands in Ni(COD)₂ are not always benign "spectator" ligands and can sometimes act as competitive inhibitors, potentially reducing reaction rates by competing with the intended substrate for coordination to the nickel center. researchgate.net This has prompted research into alternative, COD-free nickel precatalysts.

Copper Catalysis

Cooperative Catalysis Systems

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, is a powerful strategy in modern synthesis. ethz.ch this compound has been utilized in such systems.

A prime example is the dual visible-light photoredox and nickel-catalyzed cross-coupling of 2-arylaziridines with potassium benzyltrifluoroborates. nih.gov In this system, a photocatalyst absorbs visible light and engages in a single-electron transfer process to generate a reactive intermediate from the aziridine (B145994). Simultaneously, the nickel catalyst activates the this compound. The two catalytic cycles then merge to afford the final cross-coupled product, a β-substituted amine, with high regioselectivity and functional group tolerance under mild, redox-neutral conditions. nih.gov This approach showcases the potential of combining different catalytic manifolds to achieve novel and efficient transformations with this compound. Another example involves Ni/Pd cooperative catalysis for the cross-electrophile coupling of two different tosylates. researchgate.net

Photoredox/Nickel Dual Catalysis

The synergistic combination of visible-light photoredox catalysis and nickel catalysis has revolutionized the field of cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) bonds under remarkably mild conditions. researchgate.netacs.org In this dual catalytic system, this compound serves as an effective precursor to benzyl radicals. The process is initiated by a photocatalyst, which, upon excitation by visible light, facilitates a single-electron transfer to the benzyltrifluoroborate, leading to the generation of a benzyl radical. This radical is then intercepted by a low-valent nickel complex, which subsequently undergoes reductive elimination with an aryl halide to form the desired cross-coupled product and regenerate the active nickel catalyst.

This methodology has been successfully applied in the regioselective cross-coupling of 2-arylaziridines with potassium benzyltrifluoroborates, yielding a variety of β-substituted amines with high functional group tolerance. nih.gov The reaction proceeds under redox-neutral conditions, highlighting the efficiency and mildness of this approach. nih.gov Similarly, the use of an iridium photoredox catalyst in tandem with a nickel catalyst has enabled the synthesis of benzylic ethers through the cross-coupling of potassium benzyltrifluoroborates with aryl bromides. researchgate.net This strategy has also been extended to the cross-coupling of secondary alkyl β-trifluoroboratoketones and -esters with aryl bromides, showcasing the broad applicability of this dual catalytic system. acs.org

A notable feature of these reactions is their operational simplicity and the use of readily available and air-stable reagents. researchgate.net The ability to generate benzyl radicals under such gentle conditions circumvents the need for harsh reagents and high temperatures often associated with traditional cross-coupling methods.

| Catalyst System | Reactants | Product Type | Key Features |

| Photoredox/Nickel | 2-Arylaziridines, this compound | β-Substituted Amines | High regioselectivity, mild redox-neutral conditions. nih.gov |

| Ir/Ni Dual Catalysis | Aryl Bromides, this compound | Benzylic Ethers | Exceptionally mild conditions (visible light, ambient temp.). researchgate.net |

| Photoredox/Nickel | Secondary Alkyl β-Trifluoroboratoketones/-esters, Aryl Bromides | α-Aryl Ketones/Esters | Overcomes limitations of traditional Pd-catalysis. acs.org |

| Photoredox/Nickel | Potassium Thiomethyltrifluoroborates, Aryl/Heteroaryl Bromides | Benzylthioethers | Good functional group tolerance, mild conditions. researchgate.net |

Integration with Covalent Organic Frameworks (COFs)